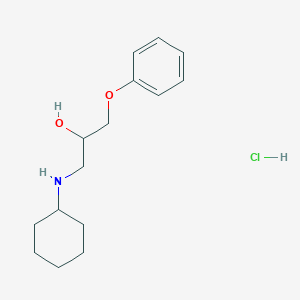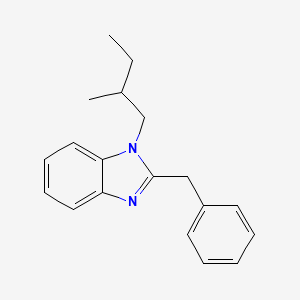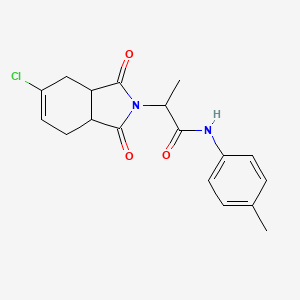
5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide
Descripción general
Descripción
5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as BPN and has been used in various studies related to biochemistry, pharmacology, and physiology.
Mecanismo De Acción
The mechanism of action of BPN involves its ability to inhibit the activity of enzymes such as carbonic anhydrase and chymotrypsin. BPN binds to the active site of these enzymes and prevents the substrate from binding, thereby inhibiting their activity. BPN has also been shown to bind to proteins and alter their conformation, leading to changes in their activity.
Biochemical and Physiological Effects:
BPN has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. BPN has also been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, BPN has been shown to inhibit the activity of chymotrypsin, which is involved in the digestion of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPN in lab experiments is its ability to act as a substrate for the study of enzyme kinetics and inhibition. BPN is also a fluorescent probe and can be used to study the interaction of proteins with membranes. However, one of the limitations of using BPN is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the use of BPN in scientific research. One area of future research is the development of new inhibitors of carbonic anhydrase and chymotrypsin based on the structure of BPN. Another area of future research is the use of BPN as a fluorescent probe to study the interaction of proteins with membranes. Additionally, BPN could be used in the development of new drugs for the treatment of cancer and inflammation.
Conclusion:
In conclusion, 5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It has been used as a substrate for the study of enzyme kinetics and inhibition, as a fluorescent probe to study the interaction of proteins with membranes, and as a potential drug for the treatment of cancer and inflammation. While there are some limitations to its use, BPN has many potential future directions for research.
Aplicaciones Científicas De Investigación
BPN has been used in various scientific research studies due to its unique properties. It has been used as a substrate for the study of enzyme kinetics and inhibition. BPN has also been used to study the binding of ligands to proteins and to investigate the mechanisms of drug action. Additionally, BPN has been used as a fluorescent probe to study the interaction of proteins with membranes.
Propiedades
IUPAC Name |
5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4/c14-8-1-6-12(17)11(7-8)13(18)15-9-2-4-10(5-3-9)16(19)20/h1-7,17H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFBVPMCHNAYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4084721.png)
![5-cyclopropyl-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4084727.png)

![5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine](/img/structure/B4084743.png)

![N-(3,5-dichloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4084756.png)
![methyl {7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4084759.png)
![2,4-dichloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4084762.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4084768.png)


![4-{3-hydroxy-2-oxo-3-[2-oxo-2-(2-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4084803.png)

![2-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B4084813.png)